
5-chloro-2-hydroxybenzaldehyde (4,6-diphenyl-2-pyrimidinyl)hydrazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-2-hydroxybenzaldehyde (4,6-diphenyl-2-pyrimidinyl)hydrazone, also known as CHPH, is a novel compound with potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in various fields of research.
作用机制
The mechanism of action of 5-chloro-2-hydroxybenzaldehyde (4,6-diphenyl-2-pyrimidinyl)hydrazone is not fully understood, but it is believed to involve the inhibition of various cellular pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. 5-chloro-2-hydroxybenzaldehyde (4,6-diphenyl-2-pyrimidinyl)hydrazone has also been shown to induce apoptosis by activating caspase-3 and caspase-9 and inhibiting Bcl-2 expression.
Biochemical and Physiological Effects:
5-chloro-2-hydroxybenzaldehyde (4,6-diphenyl-2-pyrimidinyl)hydrazone has been shown to have various biochemical and physiological effects, including reducing inflammation, inhibiting angiogenesis, and modulating the immune system. Additionally, 5-chloro-2-hydroxybenzaldehyde (4,6-diphenyl-2-pyrimidinyl)hydrazone has been shown to have antioxidant activity and to protect against oxidative stress.
实验室实验的优点和局限性
One advantage of using 5-chloro-2-hydroxybenzaldehyde (4,6-diphenyl-2-pyrimidinyl)hydrazone in lab experiments is its high yield and ease of synthesis. Additionally, 5-chloro-2-hydroxybenzaldehyde (4,6-diphenyl-2-pyrimidinyl)hydrazone has shown promising results in various fields of research, making it a potential candidate for further study. However, one limitation of using 5-chloro-2-hydroxybenzaldehyde (4,6-diphenyl-2-pyrimidinyl)hydrazone is its limited solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for the study of 5-chloro-2-hydroxybenzaldehyde (4,6-diphenyl-2-pyrimidinyl)hydrazone, including further investigation of its mechanism of action, optimization of its synthesis method, and exploration of its potential applications in other fields of research. Additionally, the development of 5-chloro-2-hydroxybenzaldehyde (4,6-diphenyl-2-pyrimidinyl)hydrazone derivatives with improved solubility and bioavailability could enhance its potential as a therapeutic agent.
Conclusion:
In conclusion, 5-chloro-2-hydroxybenzaldehyde (4,6-diphenyl-2-pyrimidinyl)hydrazone, or 5-chloro-2-hydroxybenzaldehyde (4,6-diphenyl-2-pyrimidinyl)hydrazone, is a novel compound with potential applications in various fields of scientific research. The synthesis of 5-chloro-2-hydroxybenzaldehyde (4,6-diphenyl-2-pyrimidinyl)hydrazone can be achieved through various methods, and it has shown promising results in cancer research, neurodegenerative diseases, and antimicrobial activity. The mechanism of action of 5-chloro-2-hydroxybenzaldehyde (4,6-diphenyl-2-pyrimidinyl)hydrazone is not fully understood, but it is believed to involve the inhibition of various cellular pathways. 5-chloro-2-hydroxybenzaldehyde (4,6-diphenyl-2-pyrimidinyl)hydrazone has several biochemical and physiological effects, and while it has advantages for lab experiments, it also has limitations. There are several future directions for the study of 5-chloro-2-hydroxybenzaldehyde (4,6-diphenyl-2-pyrimidinyl)hydrazone, including further investigation of its mechanism of action and optimization of its synthesis method.
合成方法
The synthesis of 5-chloro-2-hydroxybenzaldehyde (4,6-diphenyl-2-pyrimidinyl)hydrazone can be achieved through various methods, including the condensation reaction of 5-chloro-2-hydroxybenzaldehyde with 4,6-diphenyl-2-pyrimidinylhydrazine, followed by the addition of hydrochloric acid. Another method involves the reaction of 5-chloro-2-hydroxybenzaldehyde with 4,6-diphenyl-2-pyrimidinylhydrazine in the presence of a catalyst, such as p-toluenesulfonic acid. Both methods have been proven effective in synthesizing 5-chloro-2-hydroxybenzaldehyde (4,6-diphenyl-2-pyrimidinyl)hydrazone with high yield.
科学研究应用
5-chloro-2-hydroxybenzaldehyde (4,6-diphenyl-2-pyrimidinyl)hydrazone has shown potential applications in various fields of scientific research, including cancer research, neurodegenerative diseases, and antimicrobial activity. In cancer research, 5-chloro-2-hydroxybenzaldehyde (4,6-diphenyl-2-pyrimidinyl)hydrazone has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neurodegenerative diseases, 5-chloro-2-hydroxybenzaldehyde (4,6-diphenyl-2-pyrimidinyl)hydrazone has been shown to protect against oxidative stress and reduce neuronal damage. Additionally, 5-chloro-2-hydroxybenzaldehyde (4,6-diphenyl-2-pyrimidinyl)hydrazone has shown antimicrobial activity against various pathogenic bacteria, making it a potential candidate for the development of new antibiotics.
属性
IUPAC Name |
4-chloro-2-[(E)-[(4,6-diphenylpyrimidin-2-yl)hydrazinylidene]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN4O/c24-19-11-12-22(29)18(13-19)15-25-28-23-26-20(16-7-3-1-4-8-16)14-21(27-23)17-9-5-2-6-10-17/h1-15,29H,(H,26,27,28)/b25-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZJASSYBCCMNCT-MFKUBSTISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)NN=CC3=C(C=CC(=C3)Cl)O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)N/N=C/C3=C(C=CC(=C3)Cl)O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-2-[(E)-[(4,6-diphenylpyrimidin-2-yl)hydrazinylidene]methyl]phenol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,5-dichloro-2-pyridinyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B5972264.png)
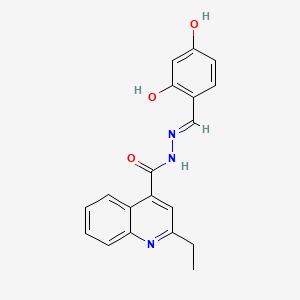
![2-chloro-N'-{3-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}benzohydrazide](/img/structure/B5972274.png)
![2-{4-(2-chlorobenzyl)-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B5972275.png)
![4-(2,2-diphenylethyl)-3-[2-(1,2-oxazinan-2-yl)-2-oxoethyl]-2-piperazinone](/img/structure/B5972282.png)
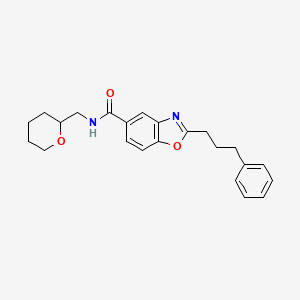
![N-[2-(aminocarbonyl)phenyl]-1-[(4-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5972303.png)
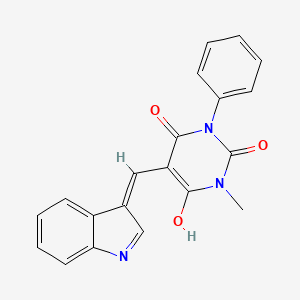
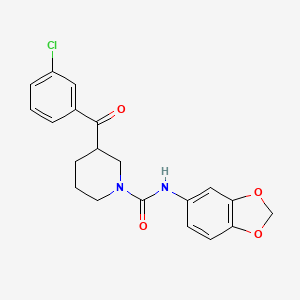
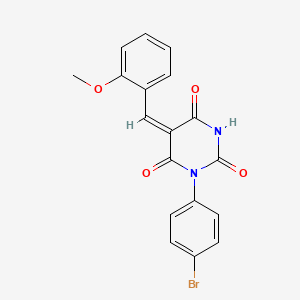

![5-[(1,3-benzodioxol-5-ylamino)methylene]-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5972359.png)
![1-(2-pyridinyl)-2-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5972368.png)
![3-methoxy-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide](/img/structure/B5972374.png)